N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzo[c][1,2,5]thiadiazole core linked to a sulfonamide group. The sulfonamide moiety is further attached to a piperidine ring substituted at the 1-position with a tetrahydrofuran-3-yl group. The tetrahydrofuran substituent may enhance metabolic stability compared to smaller heterocycles like furan, while the piperidine scaffold provides a basic nitrogen for solubility modulation .
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c21-25(22,15-3-1-2-14-16(15)19-24-18-14)17-10-12-4-7-20(8-5-12)13-6-9-23-11-13/h1-3,12-13,17H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOZEKNNSCCJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a piperidine moiety with a benzo[c][1,2,5]thiadiazole core, which is known for various pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the preparation of the tetrahydrofuran-3-yl piperidine intermediate, followed by coupling with benzo[c][1,2,5]thiadiazole-4-sulfonamide. Common reagents include coupling agents like EDCI and catalysts such as DMAP .
Biological Activities
Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound showed activity against various bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. Research has indicated that these compounds can inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis .
3. Neuropharmacological Effects
The compound may also exhibit neuropharmacological activities. Some studies suggest that related thiadiazole compounds can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in recent literature. Key similarities and differences are outlined below:
Core Heterocyclic Systems
- Benzo[c][1,2,5]thiadiazole vs. Benzothiazole/Thiazole: The target compound’s benzo[c][1,2,5]thiadiazole core (a bicyclic system with nitrogen and sulfur) differs from benzothiazole (e.g., in N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide from ) by an additional nitrogen atom.
Sulfonamide Linkage :
The sulfonamide group is a common feature in analogs like 3-[(5-bromanyl-1-cyclopropylcarbonyl-2,3-dihydroindol-7-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)propanamide (). However, the target compound’s sulfonamide connects directly to a piperidine ring, whereas others use amide or ester linkages, altering conformational flexibility .
Piperidine and Tetrahydrofuran Substitutions
Piperidine vs. Azepane/Morpholine :
The piperidine ring in the target compound contrasts with the azepane (7-membered ring) in (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (). Piperidine’s smaller size may reduce steric hindrance in binding pockets compared to azepane .Tetrahydrofuran-3-yl vs. Other Substituents :
The tetrahydrofuran-3-yl group on piperidine is distinct from substituents like methyl () or morpholine (e.g., 2-ethoxy-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide, ). Tetrahydrofuran’s oxygen atom may participate in hydrogen bonding, while its saturated structure improves stability over furan derivatives .
Pharmacological and Physicochemical Implications
Metabolic Stability
- The tetrahydrofuran substituent likely reduces oxidative metabolism compared to furan-containing analogs (e.g., 2-(furan-2-yl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine, ), which are prone to cytochrome P450-mediated degradation .
Solubility and Permeability
- The basic piperidine nitrogen enhances water solubility via salt formation, a feature absent in neutral analogs like ethyl 4-[2-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethyl-(oxolan-2-ylmethyl)amino]-4-oxidanylidene-butanoate (). However, the bulky tetrahydrofuran group may lower permeability compared to smaller substituents (e.g., methyl) .
Data Table: Structural and Functional Comparison
Q & A
Basic: What synthetic routes are commonly employed to construct the benzo[c][1,2,5]thiadiazole sulfonamide core in hybrid heterocyclic systems?
The synthesis of the benzo[c][1,2,5]thiadiazole sulfonamide moiety typically involves:
- Condensation reactions between sulfonyl chlorides and amines, as seen in analogous thiadiazole derivatives .
- Cyclization strategies using iodine and triethylamine (TEA) in polar solvents like DMF to form thiadiazole rings, as demonstrated in the synthesis of N-(2,2,2-trichloroethyl)carboxamides .
- Thiosemicarbazide intermediates for introducing sulfur-containing functional groups, followed by oxidative cyclization .
Key step : Purification via column chromatography or recrystallization in ethanol to isolate high-purity products .
Advanced: How can reaction conditions be optimized to improve yields in the coupling of tetrahydrofuran-piperidine hybrids with sulfonamide groups?
Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance nucleophilic substitution between piperidine and sulfonamide precursors .
- Catalysis : Employ triethylamine (TEA) or iodine to facilitate cyclization and reduce side reactions .
- Temperature control : Reflux conditions (e.g., 80–100°C) for 1–3 hours to balance reaction rate and decomposition .
Example : In analogous piperidine-thiadiazole syntheses, yields improved from 6% to 75% by adjusting stoichiometry and reaction time .
Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., piperidine CH₂ vs. tetrahydrofuran protons) .
- IR spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends .
- Mass spectrometry (ESI-MS) : Validation of molecular weight and fragmentation patterns .
- Elemental analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
- Lipophilicity (LogP) : Predicted via software like Molinspiration, accounting for the trifluoromethyl group’s hydrophobicity (if present) .
- Molecular docking : To assess binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- ADMET profiling : Tools like SwissADME evaluate metabolic stability, influenced by the tetrahydrofuran moiety’s rigidity .
Basic: What standardized assays are used to evaluate antimicrobial activity for thiadiazole derivatives?
- Broth microdilution : Minimum Inhibitory Concentration (MIC) determination against Gram-negative (e.g., E. coli) and fungal strains (e.g., C. albicans) .
- Agar diffusion : Zone of inhibition measurements for rapid screening .
- Controls : Reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced: How can researchers resolve discrepancies between in vitro activity and cellular efficacy?
- Solubility assays : Use HPLC to assess compound stability in physiological buffers .
- Prodrug modification : Introduce ester or amide groups to enhance membrane permeability .
- SAR studies : Systematically vary substituents (e.g., replacing tetrahydrofuran with pyran) to identify critical pharmacophores .
Basic: What purification methods are effective for isolating sulfonamide-thiadiazole hybrids?
- Recrystallization : Ethanol or methanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for polar intermediates .
- HPLC : For final purity >95%, using C18 columns and acetonitrile/water mobile phases .
Advanced: How do steric and electronic effects of the tetrahydrofuran-piperidine group influence biological activity?
- Steric hindrance : Bulky substituents may reduce binding to compact enzyme active sites but improve selectivity .
- Electronic effects : The electron-donating tetrahydrofuran oxygen enhances hydrogen bonding with target proteins .
- Case study : Fluorine substitution in similar compounds increased metabolic stability by 30% .
Basic: What safety protocols are recommended for handling sulfonamide intermediates?
- Ventilation : Use fume hoods due to potential sulfur dioxide release during synthesis .
- PPE : Gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., thionyl chloride) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How can NMR data be interpreted to distinguish regioisomers in sulfonamide-thiadiazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
